2-(trans-4-Aminocyclohexyl)acetonitrile

Description

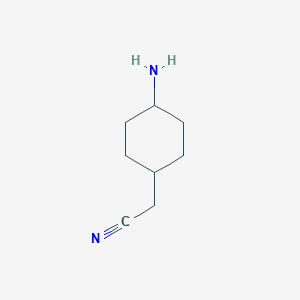

2-(trans-4-Aminocyclohexyl)acetonitrile (CAS: 1313279-48-9) is a cyclohexylamine derivative with the molecular formula C₈H₁₄N₂·HCl and a molecular weight of 174.671 g/mol. It is primarily utilized as a pharmaceutical intermediate in research settings, particularly in the synthesis of bioactive molecules. The compound features a trans-4-aminocyclohexyl group linked to an acetonitrile moiety, which imparts unique steric and electronic properties critical for its reactivity and interaction with biological targets .

Properties

IUPAC Name |

2-(4-aminocyclohexyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2/c9-6-5-7-1-3-8(10)4-2-7/h7-8H,1-5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZFWURNOMGMOCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CC#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(trans-4-Aminocyclohexyl)acetonitrile typically involves the following steps:

Cyclohexanone Reaction: Cyclohexanone reacts with hydrogen cyanide to form cyclohexylacetone nitrile.

Amination: Cyclohexylacetone nitrile undergoes amination with ammonia to yield 2-(trans-4-Aminocyclohexyl)acetonitrile.

Industrial Production Methods

In industrial settings, the production of 2-(trans-4-Aminocyclohexyl)acetonitrile follows similar synthetic routes but on a larger scale. The reactions are carried out under controlled conditions to ensure high yield and purity. The compound is often produced in an inert atmosphere at room temperature to maintain stability .

Chemical Reactions Analysis

Types of Reactions

2-(trans-4-Aminocyclohexyl)acetonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The amino group can participate in substitution reactions, forming different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products

Oxidation: Formation of oximes or nitriles.

Reduction: Conversion to primary amines.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(trans-4-Aminocyclohexyl)acetonitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of biochemical pathways and enzyme interactions.

Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(trans-4-Aminocyclohexyl)acetonitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The nitrile group can participate in nucleophilic addition reactions, affecting various biochemical pathways. These interactions can modulate enzyme activity and cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The following table highlights key differences between 2-(trans-4-Aminocyclohexyl)acetonitrile and structurally related acetonitrile derivatives:

Key Observations:

Steric Effects: The trans-4-aminocyclohexyl group in the target compound introduces significant steric hindrance compared to the planar aromatic system in 2-(4-Aminophenoxy)acetonitrile. This reduces conformational flexibility but enhances stereoselectivity in reactions .

Electronic Properties: The hydrochloride salt in 2-(trans-4-Aminocyclohexyl)acetonitrile increases polarity and solubility in polar solvents, unlike the neutral 2-(4-Aminophenoxy)acetonitrile .

Functional Group Diversity: The compound from contains a hybrid phenoxy-cyclohexylamino group, which may enhance binding affinity in receptor-ligand interactions due to increased hydrophobicity .

Stability and Reactivity

- The hydrochloride salt form of 2-(trans-4-Aminocyclohexyl)acetonitrile enhances stability during storage (recommended at room temperature) but may limit solubility in non-polar solvents .

- In contrast, 2-(4-Aminophenoxy)acetonitrile is prone to oxidation due to its aromatic amine group, requiring inert storage conditions .

Biological Activity

2-(trans-4-Aminocyclohexyl)acetonitrile, also known as 2-(trans-4-Aminocyclohexyl)acetonitrile Hydrochloride, is a chemical compound with significant potential in biological and pharmacological applications. Its unique structure, characterized by a cyclohexane ring and an acetonitrile moiety, influences its biological activity and interactions with various molecular targets.

- Molecular Formula : C8H15ClN2

- Molecular Weight : Approximately 174.6711 g/mol

- Physical Appearance : White to nearly white crystalline powder

- Melting Point : Ranges from 175 °C to 179 °C

- Solubility : Soluble in water and various organic solvents (methanol, ethanol) .

The biological activity of 2-(trans-4-Aminocyclohexyl)acetonitrile is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. These interactions can modulate various biochemical pathways, impacting cellular processes and potentially leading to therapeutic effects. The compound's ability to influence neurotransmitter systems makes it particularly valuable in medicinal chemistry research .

Biological Activities

Research has identified several key biological activities associated with 2-(trans-4-Aminocyclohexyl)acetonitrile:

-

Pharmacological Potential :

- Investigated for its role in drug development, particularly for conditions related to the central nervous system (CNS).

- Exhibits properties that may contribute to analgesic and anti-inflammatory effects.

- Enzyme Interaction :

-

Neurotransmitter Modulation :

- The compound shows potential in modulating neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases or psychiatric disorders .

Case Studies

Several studies have explored the biological effects of 2-(trans-4-Aminocyclohexyl)acetonitrile:

- Study on Analgesic Effects : A study demonstrated that this compound significantly reduced pain responses in animal models, suggesting its potential as an analgesic agent .

- Neuroprotective Properties : Research indicated that 2-(trans-4-Aminocyclohexyl)acetonitrile could protect neuronal cells from oxidative stress, highlighting its possible application in neuroprotection .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 2-(trans-4-Aminocyclohexyl)acetonitrile, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Aminocyclohexanecarboxylic Acid | C7H13NO2 | Contains a carboxylic acid group; used in drug synthesis. |

| trans-4-Aminocyclohexanol | C6H13N | Alcohol functional group; potential for different reactivity. |

| 2-(4-Aminobutyl)acetonitrile | C8H16N2 | Longer carbon chain; differing biological activity profile. |

The distinct combination of cyclohexane and acetonitrile in 2-(trans-4-Aminocyclohexyl)acetonitrile contributes to its unique pharmacological profile, differentiating it from other compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.